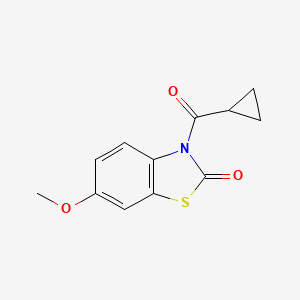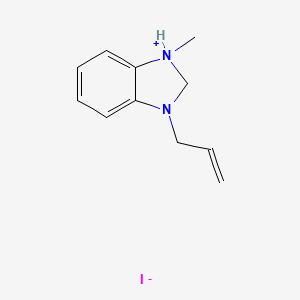
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the reaction of 1-methyl-2,3-dihydro-1H-benzimidazole with prop-2-en-1-yl iodide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and higher production efficiency. The use of automated systems for monitoring and controlling the reaction conditions further enhances the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar solvents like DMF or acetonitrile at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced during the reactions.
Scientific Research Applications
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, leading to the modulation of their activity. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2,3-dihydro-1H-benzimidazole: A precursor to the target compound, with similar structural features but lacking the prop-2-en-1-yl group.
3-(Prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazole: Another related compound, differing in the position of the methyl group.
1-Methyl-3-(prop-2-en-1-yl)-benzimidazole: A structurally similar compound without the dihydro moiety.
Uniqueness
1-Methyl-3-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both the 1-methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties. These structural features enable the compound to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its analogs.
Properties
CAS No. |
111732-87-7 |
|---|---|
Molecular Formula |
C11H15IN2 |
Molecular Weight |
302.15 g/mol |
IUPAC Name |
1-methyl-3-prop-2-enyl-1,2-dihydrobenzimidazol-1-ium;iodide |
InChI |
InChI=1S/C11H14N2.HI/c1-3-8-13-9-12(2)10-6-4-5-7-11(10)13;/h3-7H,1,8-9H2,2H3;1H |
InChI Key |
NFJILIUDLVXYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CN(C2=CC=CC=C21)CC=C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


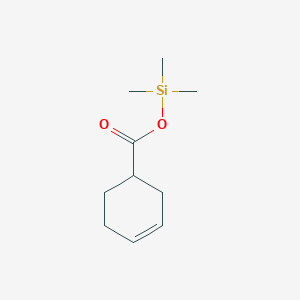
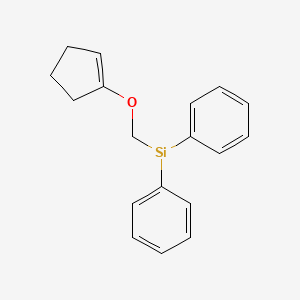
![Ethyl 3-[4-(methylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14325871.png)
![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)
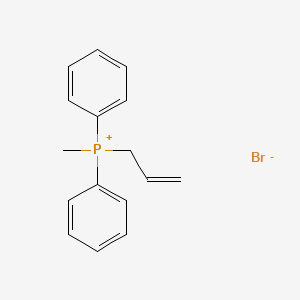
methanone](/img/structure/B14325893.png)
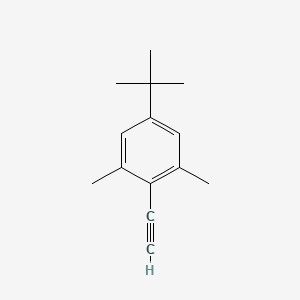
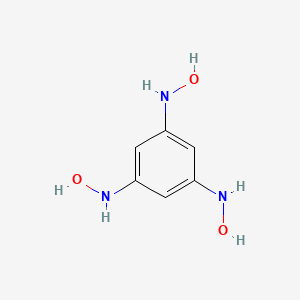
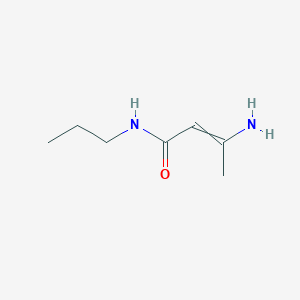
![4-[10-(4-Hexylphenyl)anthracen-9-YL]phenol](/img/structure/B14325932.png)
![N,N-Dimethyltricyclo[2.2.1.0~2,6~]heptane-1-carboxamide](/img/structure/B14325936.png)
![[2-Amino-4-(dimethylamino)phenyl][4-(dimethylamino)phenyl]methanone](/img/structure/B14325942.png)
![2-[(1-Methyl-2-phenyl-1H-indol-3-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14325954.png)
